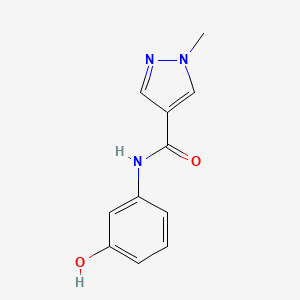

N-(3-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide

Description

Historical Development of Pyrazole Chemistry

The pyrazole nucleus was first synthesized in 1883 by Ludwig Knorr through the condensation of acetylene with diazomethane, marking the foundation of azole chemistry. Hans von Pechmann’s 1898 method using α,β-unsaturated aldehydes and hydrazine further advanced synthetic accessibility. By the mid-20th century, the isolation of 1-pyrazolyl-alanine from watermelon seeds (1959) revealed pyrazole’s biological relevance, catalyzing interest in substituted derivatives. The introduction of carboxamide functionalities to the pyrazole framework emerged in the 1980s, driven by the need to modulate solubility and hydrogen-bonding capacity in drug candidates.

Significance in Heterocyclic Medicinal Chemistry

Pyrazole’s 5-membered ring with adjacent nitrogen atoms provides:

- Electronic versatility : The conjugated π-system allows charge delocalization, enhancing interactions with enzymatic active sites.

- Structural tunability : Substituents at the 1-, 3-, and 4-positions enable precise modulation of steric and electronic properties.

- Bioisosteric potential : Pyrazole often replaces imidazole or triazole rings to reduce toxicity while maintaining activity, as seen in COX-2 inhibitors like celecoxib.

Properties

IUPAC Name |

N-(3-hydroxyphenyl)-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-14-7-8(6-12-14)11(16)13-9-3-2-4-10(15)5-9/h2-7,15H,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNKIOBJACUXAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(=O)NC2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide typically involves the reaction of 3-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized to form the pyrazole ring

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

N-(3-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide has demonstrated various pharmacological activities, making it a candidate for drug development.

Anti-inflammatory Properties

Research has shown that pyrazole derivatives exhibit anti-inflammatory effects. In particular, compounds similar to N-(3-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide have been evaluated for their ability to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process. Studies indicate that modifications in the phenyl ring can enhance anti-inflammatory activity, making these compounds potential therapeutic agents for conditions like arthritis and other inflammatory diseases .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Various pyrazole derivatives have shown promising results in inhibiting tumor growth across different cancer cell lines. For instance, derivatives with specific substitutions have demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent antiproliferative effects .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| N-(3-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide | MCF-7 | 0.01 | CDK inhibition |

| N-(3-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide | A549 | 0.03 | Apoptosis induction |

Agricultural Applications

The compound's structure suggests potential utility in agricultural applications, particularly as a pesticide or herbicide.

Pesticidal Activity

Pyrazole derivatives are known for their low toxicity and high efficacy as pesticides. N-(3-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide can be synthesized to create novel formulations targeting specific pests while minimizing environmental impact . Its role as a key intermediate in synthesizing new bactericides highlights its importance in developing environmentally friendly pest control solutions.

Enzyme Inhibition

The compound functions as an inhibitor of various enzymes involved in inflammatory pathways and tumor growth regulation. For instance, it has been noted to inhibit cyclooxygenase enzymes effectively, thereby reducing the synthesis of pro-inflammatory mediators . Additionally, it has shown potential in inhibiting cyclin-dependent kinases (CDKs), which are essential for cell cycle progression in cancer cells .

Interaction with Biological Targets

Research indicates that pyrazole derivatives may interact with specific receptors or proteins involved in disease processes. The binding affinity and selectivity towards these targets can be modified through structural variations, enhancing therapeutic efficacy while reducing side effects .

Case Studies and Research Findings

Numerous studies have documented the effectiveness of N-(3-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide and its derivatives.

Study on Anti-inflammatory Activity

In a study evaluating the anti-inflammatory properties of pyrazoles, a derivative similar to N-(3-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide showed significant inhibition of COX enzymes with an IC50 value comparable to standard anti-inflammatory drugs such as indomethacin .

Anticancer Screening

Another research effort screened various pyrazole derivatives against multiple cancer cell lines, revealing that those with hydroxyl substitutions exhibited enhanced cytotoxicity and induced apoptosis at lower concentrations compared to other tested compounds .

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyphenyl group can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Bioactivity Trends

Pyrazole-carboxamide derivatives vary primarily in their substituents on the phenyl or heterocyclic moieties. Below is a comparative analysis with key analogs:

Table 1: Structural and Bioactivity Comparison

Key Observations

Substituent Effects on Antifungal Activity

- Electron-Withdrawing Groups: Compounds like 9m (bromoindazolyl) and 6a16 (chlorinated quinazolinone) exhibit enhanced antifungal activity due to electron-withdrawing groups that improve target binding (e.g., succinate dehydrogenase inhibition) .

- Hydroxyl Group Impact : The 3-hydroxyphenyl group in the target compound may reduce antifungal potency compared to difluoromethyl or halogenated analogs (e.g., 7a/7b ) but could enhance solubility and bioavailability .

Role of Hybrid Scaffolds

- Quinazolinone-pyrazole hybrids (e.g., 6a16) demonstrate that hybrid scaffolds amplify antifungal activity through synergistic interactions, though the target compound’s simpler structure may limit broad-spectrum efficacy .

Anticancer Potential

- Derivatives with 3-hydroxyphenyl groups (e.g., 2j–2o) show kinase inhibitory effects, suggesting the hydroxyl group’s role in hydrogen bonding with kinase active sites.

Physicochemical Properties

- The hydroxyl group in the target compound increases polarity, likely improving aqueous solubility compared to lipophilic analogs like Isopyrazam (logP ~3.5) . However, this may reduce membrane permeability in agricultural applications.

Biological Activity

N-(3-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N-(3-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide has the molecular formula C₁₁H₁₁N₃O₂ and a molecular weight of approximately 217.22 g/mol. Its structure features a pyrazole ring with a hydroxyl group on the phenyl moiety and a carboxamide functional group at the 4-position, contributing to its reactivity and biological profile.

Biological Activities

The compound exhibits a range of biological activities, including:

- Anti-inflammatory : N-(3-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide has shown potential in inhibiting inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases .

- Anticancer : Studies indicate that this compound may inhibit the growth of various cancer cell lines, suggesting its role as an anticancer agent .

- Antimicrobial : Preliminary studies also highlight its potential antimicrobial properties against various bacterial strains .

The biological activities of N-(3-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide can be attributed to its ability to modulate key signaling pathways involved in inflammation and cancer cell proliferation. It is believed to act on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response, and may also affect apoptotic pathways in cancer cells .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique attributes of N-(3-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Contains difluoromethyl group | Enhanced lipophilicity; different biological activity |

| 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | Trifluoromethyl substitution | Increased potency against specific targets |

| N-(4-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide | Hydroxyl substitution at para position | Different pharmacokinetic properties |

This table illustrates how variations in substituents can influence the biological activity and pharmacokinetics of pyrazole derivatives.

Case Studies and Research Findings

Several studies have evaluated the pharmacological effects of N-(3-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide:

- Anti-inflammatory Activity : In vivo studies demonstrated that this compound significantly reduced tumor necrosis factor-alpha (TNF-α) levels in animal models, comparable to standard anti-inflammatory drugs like dexamethasone .

- Anticancer Efficacy : Research indicated that the compound exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer), with IC50 values indicating potent activity .

- Antimicrobial Properties : The compound showed promising results against bacterial strains such as E. coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent in infectious diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer: Synthesis typically involves cyclocondensation of substituted hydrazines with β-ketoesters or β-diketones, followed by functionalization of the pyrazole ring. For example, cyclocondensation using ethyl acetoacetate and phenylhydrazine derivatives (as seen in pyrazole-4-carboxylic acid analogs) forms the core structure . Subsequent coupling with 3-hydroxyphenylamine via carbodiimide-mediated amidation is critical. Reaction parameters (e.g., temperature, solvent polarity) significantly impact yield; anhydrous conditions and catalysts like HOBt improve efficiency .

Q. Which spectroscopic techniques are most reliable for structural characterization of pyrazole-4-carboxamide derivatives?

- Methodological Answer:

- 1H/13C NMR : Assigns proton environments (e.g., methyl group at position 1, hydroxylphenyl substituents) and confirms regioselectivity .

- HRMS : Validates molecular formula and detects isotopic patterns for halogenated analogs .

- X-ray crystallography : Resolves stereochemical ambiguities and hydrogen-bonding networks, critical for understanding solid-state interactions .

Advanced Research Questions

Q. How can computational methods guide the optimization of pyrazole-4-carboxamide derivatives for target specificity?

- Methodological Answer:

- Molecular docking : Predict binding affinities to target proteins (e.g., fungal succinate dehydrogenase in fungicidal studies). The difluoromethyl group in analogs like 3-(difluoromethyl)-1-methyl-pyrazole-4-carboxamide enhances hydrophobic interactions, as shown in docking studies with Botrytis cinerea .

- QSAR modeling : Correlates substituent electronic properties (e.g., Hammett constants of hydroxylphenyl groups) with bioactivity to prioritize synthetic targets .

Q. What experimental strategies resolve discrepancies in biological activity data across studies?

- Methodological Answer:

- Standardized bioassays : Control variables like fungal spore density or mammalian cell viability protocols to minimize inter-lab variability .

- Metabolite profiling : Identify degradation products (e.g., via LC-MS) that may interfere with activity measurements, as seen in studies of SDHI fungicides .

- Purity validation : Use HPLC (>98% purity thresholds) to exclude synthetic byproducts that skew results .

Q. How can solubility limitations of N-(3-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide be addressed in in vitro studies?

- Methodological Answer:

- Co-solvent systems : Use DMSO-water mixtures (<1% DMSO) to maintain compound stability while improving aqueous solubility .

- Structural modifications : Introduce hydrophilic groups (e.g., sulfonamides or polyethylene glycol linkers) without disrupting pharmacophore integrity, as demonstrated in SDHI fungicide optimization .

Q. What mechanistic insights explain the dual inhibitory activity of pyrazole-4-carboxamides in fungal and mammalian systems?

- Methodological Answer:

- Enzyme inhibition assays : Compare IC50 values for fungal vs. mammalian succinate dehydrogenase isoforms. Structural differences in the ubiquinone-binding pocket (e.g., residue polymorphisms) may account for selectivity .

- Cryo-EM studies : Resolve compound-enzyme complexes to identify critical binding residues and guide selectivity engineering .

Experimental Design & Data Analysis

Q. How should researchers design structure-activity relationship (SAR) studies for pyrazole-4-carboxamide analogs?

- Methodological Answer:

- Substituent libraries : Synthesize derivatives with systematic variations (e.g., halogenation at phenyl rings, alkyl chain lengths) .

- Hierarchical clustering : Group compounds by bioactivity profiles (e.g., fungicidal vs. cytotoxic) to identify key structural motifs .

Q. What analytical methods are recommended for assessing stability under physiological conditions?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.